molecular formula C10H17NO3 B13028553 7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester

7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester

Cat. No.: B13028553
M. Wt: 199.25 g/mol
InChI Key: WYGVLWZTSKDIMA-UHFFFAOYSA-N
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Description

7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester is a heterocyclic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method starts with the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid. The N-benzyl derivative is prepared and then cyclized with benzylamine to form the benzylimide of 1-benzyl-4-hydroxypiperidine-2,6-dicarboxylic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
  • 8-Azabicyclo[3.2.1]octane

Uniqueness

7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester is unique due to its specific bicyclic structure and the presence of both hydroxyl and carboxylic acid ester functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-14-10(13)6-2-7-4-9(12)5-8(3-6)11-7/h6-9,11-12H,2-5H2,1H3

InChI Key

WYGVLWZTSKDIMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC(CC(C1)N2)O

Origin of Product

United States

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